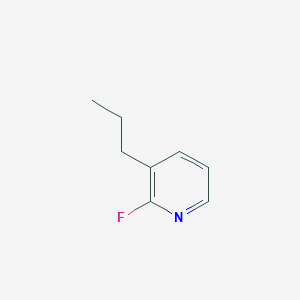

3-Propyl-2-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10FN |

|---|---|

Molecular Weight |

139.17 g/mol |

IUPAC Name |

2-fluoro-3-propylpyridine |

InChI |

InChI=1S/C8H10FN/c1-2-4-7-5-3-6-10-8(7)9/h3,5-6H,2,4H2,1H3 |

InChI Key |

YUUNOHVVMMOLCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=CC=C1)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Aspects of 3 Propyl 2 Fluoropyridine and Fluoropyridine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactivity Profiles

Nucleophilic aromatic substitution (SNAr) is a critical reaction in the functionalization of aromatic compounds, particularly for heteroaromatic systems like pyridines. wikipedia.org In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The reactivity of the pyridine (B92270) ring is enhanced by the presence of electron-withdrawing groups, which help to stabilize the negatively charged intermediate, known as the Meisenheimer complex. wikipedia.orgnumberanalytics.compressbooks.pub

Substituent Effects on Regioselectivity and Reaction Rates in Fluoropyridines

Substituents on the pyridine ring play a crucial role in directing the regioselectivity and influencing the rate of SNAr reactions. numberanalytics.com Electron-withdrawing groups, such as nitro or cyano groups, activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the substituent. wikipedia.orgnumberanalytics.com This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto these groups. pressbooks.pub Conversely, electron-donating groups generally decrease the reaction rate. researchgate.net

The position of the substituent is also critical. For instance, in 3-substituted pyridine N-oxides, nucleophilic attack and subsequent fluorination occur exclusively at the 2-position (para to the substituent). acs.org The inherent electron deficiency at the α- and γ-positions of the pyridine ring, further amplified by a halogen substituent, facilitates the initial addition of the nucleophile. wuxibiology.com The stability of the resulting intermediate is a key factor, with the heteroatom of the pyridine ring accommodating the negative charge. wuxibiology.com

The nature of the leaving group also impacts the reaction. While fluoride (B91410) is a poor leaving group in many substitution reactions, in SNAr, the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, often accelerating the rate-determining nucleophilic addition step. acs.orgreddit.com

Comparative Reactivity of Fluoropyridines with Other Halogenated Pyridines

In the context of SNAr reactions, fluoropyridines often exhibit higher reactivity compared to their chloro, bromo, and iodo counterparts. acs.orgnih.gov This is somewhat counterintuitive, as the carbon-fluorine bond is the strongest among the carbon-halogen bonds. However, the rate-determining step in many SNAr reactions is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group. reddit.com

The high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic, thus accelerating the nucleophilic attack. acs.orgreddit.com For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). acs.orgnih.gov This enhanced reactivity allows SNAr reactions on fluoropyridines to proceed under milder conditions. acs.orgnih.gov

However, the relative reactivity can be influenced by the nucleophile and reaction conditions. In some cases, where the departure of the leaving group becomes more significant in the rate-determining step, the reactivity order can revert to the more conventional I > Br > Cl > F. sci-hub.se For instance, reactions of 2-halopyridines with sulfur nucleophiles have shown a reactivity order of I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond is rate-limiting in these specific cases. sci-hub.se

C-H Bond Activation and Selective Functionalization

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, offering a more atom-economical approach compared to traditional methods that often require pre-functionalized substrates. rsc.org In the context of pyridines, selective C-H activation allows for the introduction of various functional groups at specific positions.

Catalytic Hydrodefluorination of Fluoropyridines

Catalytic hydrodefluorination (HDF) is a process that involves the cleavage of a C-F bond and its replacement with a C-H bond. This reaction is significant for the selective modification of fluorinated organic molecules.

Ruthenium-N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the HDF of fluoropyridines. surrey.ac.ukacs.org The regioselectivity of the HDF process can be highly dependent on the nature of the NHC ligand. For example, with a Ru(IPr)(PPh3)2(CO)H2 catalyst, HDF of pentafluoropyridine (B1199360) is favored at the ortho-position, leading to 2,3,4,5-tetrafluoropyridine (B47057) as the major product. surrey.ac.ukacs.org In contrast, a similar catalyst with an IMes ligand shows a preference for para-HDF. surrey.ac.ukacs.org

Zirconocene-based systems, in combination with a reducing agent like diisobutylaluminum hydride, have also been employed for the room-temperature HDF of pentafluoropyridine, showing selectivity for the 4-position. researchgate.net The mechanism is thought to proceed through a Meisenheimer-like intermediate. researchgate.net

Organometallic Reactions and Metalation Studies

Organometallic reagents are widely used in the functionalization of aromatic and heteroaromatic compounds. uni-muenchen.de The direct metalation of fluoropyridines offers a route to introduce a variety of substituents.

The regioselectivity of metalation can be controlled by the choice of the metalating agent and the presence of directing groups. For instance, the magnesiation of 3-fluoropyridine (B146971) with TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidide) proceeds with high regioselectivity at the 2-position, directed by the fluorine atom. uni-muenchen.de This allows for subsequent functionalization, such as through Negishi cross-coupling reactions. uni-muenchen.de

Other Significant Chemical Transformations

Beyond SNAr and C-H activation, fluoropyridines can undergo other important chemical transformations. For example, 1-[3-(2-Fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione has been developed as a reagent for labeling peptides and proteins. researchgate.netnih.gov This molecule incorporates a fluoropyridine moiety for potential radiolabeling and a maleimide (B117702) group for conjugation to thiol-containing biomolecules. nih.gov The synthesis of such complex molecules often relies on the nucleophilic substitution of a suitable leaving group on the pyridine ring. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation of 3 Propyl 2 Fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the electronic environment of specific nuclei such as fluorine. savemyexams.com

¹H NMR Spectroscopy for Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their connectivity within the 3-Propyl-2-fluoropyridine molecule. savemyexams.compressbooks.pub The spectrum is characterized by signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propyl group.

The aromatic region typically displays complex splitting patterns due to spin-spin coupling between the protons on the pyridine ring and the fluorine atom. The proton at position 6 (H-6) is expected to appear as a doublet of doublets, coupled to both H-5 and the fluorine at C-2. Similarly, the protons at positions 4 and 5 (H-4 and H-5) will exhibit their own characteristic multiplets based on their coupling with adjacent protons.

The propyl group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the pyridine ring. The integration of these signals confirms the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling for this compound (Note: Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 (Pyridine) | 7.9 - 8.2 | dd | J(H6-H5), J(H6-F) |

| H-4 (Pyridine) | 7.5 - 7.8 | m | J(H4-H5), J(H4-H6) |

| H-5 (Pyridine) | 7.0 - 7.3 | m | J(H5-H4), J(H5-H6) |

| -CH₂- (alpha) | 2.7 - 3.0 | t | J(alpha-beta) |

| -CH₂- (beta) | 1.6 - 1.9 | sext | J(beta-alpha), J(beta-gamma) |

| -CH₃ (gamma) | 0.9 - 1.1 | t | J(gamma-beta) |

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The carbon attached to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that aids in its assignment. The other pyridine carbons (C-3, C-4, C-5, and C-6) will also show smaller couplings to the fluorine atom (nJCF). The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine atom and the nitrogen atom in the ring. The three carbons of the propyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 160 - 165 (d, ¹JCF) |

| C-6 (Pyridine) | 145 - 150 |

| C-4 (Pyridine) | 135 - 140 |

| C-3 (Pyridine) | 120 - 125 |

| C-5 (Pyridine) | 118 - 122 |

| -CH₂- (alpha) | 30 - 35 |

| -CH₂- (beta) | 20 - 25 |

| -CH₃ (gamma) | 10 - 15 |

¹⁹F NMR Spectroscopy for Fluorine Chemical Shifts and Coupling

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. A typical chemical shift for an aromatic fluorine is around -110 ppm. vulcanchem.com This signal will be split into a multiplet due to coupling with the neighboring protons on the pyridine ring, primarily H-6 and H-5. The magnitude of these coupling constants provides further structural confirmation.

Multidimensional NMR Methods (e.g., COSY, HSQC, HMBC, NOESY, DOSY)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.com It would show correlations between adjacent protons, for example, between H-4 and H-5, and H-5 and H-6 on the pyridine ring, as well as between the alpha, beta, and gamma protons of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comresearchgate.net It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the signal for the alpha-CH₂ protons would correlate with the signal for the alpha-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. youtube.comresearchgate.net This is crucial for connecting different parts of the molecule. For example, HMBC would show a correlation between the alpha-protons of the propyl group and the C-2, C-3, and C-4 carbons of the pyridine ring, confirming the attachment point of the propyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. researchgate.net For this compound, NOESY could show correlations between the alpha-protons of the propyl group and the H-4 proton of the pyridine ring, providing information about the preferred conformation of the propyl group relative to the ring.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different species in a mixture based on their diffusion rates. For a pure sample of this compound, all proton signals should align in the diffusion dimension, confirming they belong to the same molecule.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.orglibretexts.org

The molecular formula for this compound is C₈H₁₀FN. The nominal molecular weight is 139 daltons.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. aacrjournals.orgresearchgate.netresearchgate.net For this compound, HRMS would confirm the molecular formula C₈H₁₀FN by providing a measured mass that is very close to the calculated exact mass.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Description |

| [M]⁺ | 139.0801 | Molecular Ion |

| [M-CH₃]⁺ | 124.0567 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 110.0410 | Loss of an ethyl radical (Benzylic cleavage) |

| [C₅H₄FN]⁺ | 97.0328 | Propyl group cleavage |

The fragmentation pattern in the mass spectrum provides further structural clues. youtube.com Common fragmentation pathways for alkyl-substituted pyridines include benzylic cleavage, which in this case would involve the loss of an ethyl radical (CH₂CH₃) to form a stable cation with m/z 110. Loss of a methyl radical (CH₃) to give a fragment at m/z 124 is also possible. Cleavage of the entire propyl group would result in a fragment corresponding to the 2-fluoropyridinium cation at m/z 97. nist.govnih.gov

Electrospray Ionization-Time of Flight (ESI-TOF) MS

Electrospray Ionization-Time of Flight Mass Spectrometry (ESI-TOF MS) is a powerful technique for the accurate mass determination of polar molecules. ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. mdpi.comsemanticscholar.org This is particularly useful for confirming the molecular weight and elemental composition of a synthesized compound like this compound.

In the analysis of this compound (C₈H₁₀FN), ESI-TOF MS would be expected to produce a prominent signal corresponding to the protonated molecule, [C₈H₁₀FN+H]⁺. The high-resolution capabilities of a TOF analyzer allow for the determination of the ion's mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This precision enables the confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass. High-resolution mass spectra are routinely recorded on instruments such as an ESI-qTOF or ESI-TOF mass spectrometer. mdpi.commdpi.com

Table 1: Predicted ESI-TOF MS Data for this compound

| Ion Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Protonated Molecule [M+H]⁺ | C₈H₁₁FN⁺ | 140.0870 |

Note: The calculated masses are based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁹F).

The observation of the [M+H]⁺ ion at m/z 140.0870 would provide strong evidence for the successful synthesis and identity of the target compound. The technique's sensitivity and accuracy are critical for verifying the molecular formula, a fundamental step in structural elucidation. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups and vibrational modes within a molecule. uobabylon.edu.iq A vibration must cause a change in the molecule's dipole moment to be IR active. libretexts.org For this compound, the IR spectrum is characterized by absorptions arising from the 2-fluoropyridine (B1216828) ring and the propyl substituent. The analysis relies on comparing the observed frequencies with established data for substituted pyridines and alkanes. nih.govdocbrown.info

The key vibrational modes for this compound can be assigned as follows:

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl group (CH₃ and CH₂) will appear in the 2850-3000 cm⁻¹ region. libretexts.org

C=C and C=N Ring Stretching: The pyridine ring exhibits characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. Substitution can influence the exact position and intensity of these bands.

C-F Stretching: The C-F stretching vibration is a strong absorption typically found in the 1150-1250 cm⁻¹ range for fluoropyridines, reflecting the influence of the aromatic ring's π bonding. researchgate.net

C-H Bending: Bending vibrations (scissoring, rocking, wagging) of the propyl group's CH₂ and CH₃ units occur at lower frequencies, typically in the 1350-1470 cm⁻¹ range. libretexts.org Out-of-plane C-H bending for the substituted pyridine ring also provides structural information.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Pyridine Ring |

| 2965-2950 | Asymmetric C-H Stretch | Methyl (CH₃) |

| 2940-2915 | Asymmetric C-H Stretch | Methylene (CH₂) |

| 2880-2865 | Symmetric C-H Stretch | Methyl (CH₃) |

| 2865-2845 | Symmetric C-H Stretch | Methylene (CH₂) |

| 1620-1580 | C=C and C=N Stretch | Pyridine Ring |

| 1470-1450 | C-H Bend (Scissoring) | Methylene (CH₂) |

| 1470-1430 | C=C and C=N Stretch | Pyridine Ring |

| 1385-1370 | C-H Bend (Umbrella) | Methyl (CH₃) |

This table is a prediction based on characteristic group frequencies from analogous structures. libretexts.orgresearchgate.net

The comprehensive analysis of these vibrational bands allows for the confirmation of all key structural components of the molecule. stfc.ac.uknih.gov

Complementary Spectroscopic Methods (e.g., UV-Vis, Raman, Electron Diffraction)

While MS and IR provide core structural data, other spectroscopic methods offer complementary insights into the electronic structure and precise geometry of this compound.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy probes the electronic transitions within a molecule. Like other pyridine derivatives, this compound is expected to exhibit strong absorptions in the UV region corresponding to π → π* transitions within the aromatic ring. nih.gov The UV spectrum of the parent molecule, 2-fluoropyridine, shows absorption maxima around 225 nm and 265 nm. The addition of an alkyl group like propyl is anticipated to cause a slight bathochromic (red) shift in these absorptions due to its weak electron-donating effect. nist.gov

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. rsc.org While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak or inactive in the IR spectrum may produce strong signals in the Raman spectrum, such as symmetrical vibrations in the molecule. The Raman spectrum of this compound would provide additional data on the vibrational modes of the pyridine ring and the alkyl side chain, aiding in a more complete vibrational assignment. nih.govacs.org

Electron Diffraction: Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometrical structure of molecules, including bond lengths, bond angles, and torsional angles. acs.org Studies on related molecules like pyridine and its derivatives have used GED to establish their planar or near-planar structures with high accuracy. nih.gov Applying this technique to this compound would yield definitive data on the geometry of the pyridine ring and the conformation of the propyl group relative to it, providing an experimentally determined three-dimensional structure. acs.org

Computational Chemistry and Theoretical Investigations of Fluoropyridine Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reactivity of organic molecules. numberanalytics.com By calculating the electron density of a system, DFT can accurately determine molecular structures and energies, making it an invaluable tool for exploring the complex pathways of chemical reactions. For fluoropyridine systems, DFT studies are crucial for understanding how the electronegative fluorine atom and the position of substituents influence reaction outcomes. These computational models allow for the detailed examination of reaction coordinates, providing a virtual window into the bond-breaking and bond-forming processes that govern chemical transformations. acs.org

A fundamental application of DFT in reaction chemistry is the mapping of potential energy surfaces to delineate energetic pathways. This involves calculating the energy of the system as it progresses from reactants to products. Key points on this pathway include local energy minima, which correspond to stable intermediates, and saddle points, which represent transition states. iitianacademy.comsolubilityofthings.com The transition state is the highest energy point on the minimum energy path, representing the critical configuration that the system must pass through for a reaction to occur. iitianacademy.comsavemyexams.com Its energy determines the activation energy (Ea) of the reaction, a crucial factor in reaction kinetics. solubilityofthings.com

In studies of related fluoropyridine systems, such as the Ru-catalyzed hydrodefluorination (HDF), DFT calculations have been used to define the mechanisms based on nucleophilic attack by a hydride ligand. acs.org These calculations can distinguish between different potential pathways, for instance, a stepwise process involving a distinct intermediate or a concerted process where bond breaking and formation occur simultaneously. acs.orgresearchgate.net For a hypothetical reaction involving 3-Propyl-2-fluoropyridine, DFT would be employed to locate the transition state structure, characterize its geometry (the specific arrangement of atoms at the energy peak), and calculate its vibrational frequencies to confirm it as a true saddle point on the potential energy surface. solubilityofthings.comuni-giessen.de

Table 1: Illustrative Energetic Data for a Hypothetical Reaction Pathway This table represents typical data obtained from DFT calculations for a reaction pathway, illustrating the energy differences between key states.

| State | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., this compound + Reagent) | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate. iitianacademy.com | +25.4 |

| Intermediate | A metastable species formed during the reaction. | +5.2 |

| Products | Final compounds formed after the reaction. | -15.8 |

Note: Data are hypothetical for illustrative purposes.

DFT calculations are highly effective in predicting the selectivity of chemical reactions. Regioselectivity—the preference for reaction at one position over another—and chemoselectivity—the preference for reaction with one functional group over another—can be rationalized by comparing the activation energies of competing reaction pathways. numberanalytics.comnih.gov The pathway with the lower activation energy will be kinetically favored, leading to the major product.

For example, in the HDF of pentafluoropyridine (B1199360) catalyzed by ruthenium complexes, DFT studies showed that the regioselectivity (ortho vs. para C-F bond activation) was highly dependent on the N-heterocyclic carbene (NHC) ligand on the catalyst. acs.org Calculations revealed that for one catalyst, a stepwise mechanism favoring ortho-HDF was energetically preferred due to a stabilizing interaction between the pyridine (B92270) nitrogen and the ruthenium center. acs.org For a different catalyst, a concerted pathway favoring para-HDF was more accessible. acs.org

In the context of this compound, DFT could be used to predict the outcome of reactions such as electrophilic aromatic substitution or nucleophilic attack. By calculating the activation barriers for attack at different positions on the pyridine ring, one could predict the most likely regioisomer to be formed. Theoretical models like Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can also provide qualitative predictions by analyzing the interactions between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants. numberanalytics.com

Electronic Structure and Bonding Analysis in Fluoropyridines

The electronic structure of a molecule dictates its physical properties and chemical reactivity. In fluoropyridines, the introduction of a highly electronegative fluorine atom significantly perturbs the electron distribution within the pyridine ring. nih.gov Computational methods are essential for quantifying these effects. Analysis of the molecular orbitals and the nature of the chemical bonds provides a detailed picture of how fluorine substitution modulates the properties of the aromatic system. semanticscholar.org

Investigations of 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) using microwave spectroscopy combined with ab initio calculations have shown that the position of the fluorine atom influences the ring geometry. nih.gov These studies are consistent with a bonding model that includes hyperconjugation, where electron density from a fluorine lone pair is donated into the π-system of the pyridine ring. nih.gov Furthermore, a comprehensive theoretical study of all fluoropyridines and fluorobenzenes introduced the concept of "fluoromaticity," describing how the addition of fluorine atoms contributes a new set of π-bonding orbitals that can further stabilize the aromatic ring. semanticscholar.org This enhanced stability can lead to shorter C-C bond lengths within the ring. semanticscholar.org For this compound, the combined inductive (electron-withdrawing) and resonance (electron-donating) effects of the fluorine atom, along with the electronic influence of the propyl group, would create a unique electronic environment that could be precisely mapped using computational tools.

Quantum Chemical Exploration of Intermolecular Interactions and Hydrogen Bonding

Non-covalent interactions, particularly hydrogen bonds, are critical in determining the structure of condensed phases, molecular recognition, and the properties of biological systems. Quantum chemical calculations provide a precise means of characterizing the strength and nature of these interactions. chemrxiv.org

Extensive computational and spectroscopic studies have been performed on complexes of various fluoropyridines with hydrogen chloride (HCl). rsc.orgrsc.org These studies, using methods like Møller–Plesset perturbation theory (MP2) and DFT, demonstrate that fluorination generally weakens the N···H hydrogen bond compared to pyridine itself. rsc.orgdigitellinc.com The effect is most pronounced when fluorine is substituted at the 2- and 6-positions, adjacent to the nitrogen atom. digitellinc.com For 3-fluoropyridine–HCl, a transition to a proton-transfer structure is predicted to occur in a dielectric medium, a phenomenon that can be modeled computationally. rsc.orgdigitellinc.com Similarly, the hydration of 2-fluoropyridine has been studied, revealing a planar complex stabilized by both a primary O-H···N hydrogen bond and a weaker C-H···O interaction. researchgate.net

For this compound, the presence of the fluorine atom ortho to the nitrogen would be expected to significantly weaken its ability to act as a hydrogen bond acceptor compared to a non-fluorinated analogue. Theoretical calculations could precisely quantify this effect by determining the binding energies and geometries of its complexes with hydrogen-bond donors like water or alcohols.

Table 2: Calculated Gas-Phase Binding Energies for Fluoropyridine–HCl Complexes This table shows how fluorine substitution affects the strength of the hydrogen bond with HCl, as determined by quantum chemical calculations.

| Complex | Computational Method | Binding Energy (kcal/mol) | Reference |

| Pyridine–HCl | ωB97X-D/aug-cc-pVTZ | 10.2 | rsc.org |

| 3-Fluoropyridine–HCl | ωB97X-D/aug-cc-pVTZ | 8.1 | rsc.org |

| 2,6-Difluoropyridine–HCl | ωB97X-D/aug-cc-pVTZ | 3.5 | rsc.org |

| Pentafluoropyridine–HCl | ωB97X-D/aug-cc-pVTZ | 1.1 | rsc.org |

Data are from published computational studies and illustrate established trends.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, such as ab initio and DFT methods, can predict various spectroscopic parameters with remarkable accuracy. asianpubs.orgcore.ac.uk This capability is invaluable for assigning experimental spectra and for understanding how molecular structure relates to spectroscopic signatures. mdpi.com

High-resolution X-ray photoelectron spectra (XPS) of 2-fluoropyridine have been rationalized using DFT calculations that include vibronic effects. aip.orgresearchgate.net The model quantitatively reproduced the significant chemical shifts of the C1s binding energies induced by the fluorine atom, as well as the fine structure of the spectral bands. aip.org Similarly, theoretical calculations of vibrational frequencies using DFT (e.g., with the B3LYP functional) are routinely used to interpret experimental FT-IR and FT-Raman spectra of substituted pyridines. core.ac.ukmdpi.comresearchgate.net After applying a scaling factor to account for anharmonicity and other systematic errors, the calculated frequencies typically show excellent agreement with experimental values, aiding in the definitive assignment of vibrational modes. core.ac.uk For this compound, these methods could be used to predict its characteristic IR, Raman, and NMR spectra, providing a theoretical fingerprint to aid in its experimental identification and characterization. mdpi.comresearchgate.net

Table 3: Comparison of Experimental and Calculated C1s Binding Energies (eV) for 2-Fluoropyridine This table demonstrates the accuracy of DFT-based predictions for core-electron binding energies as measured by X-ray Photoelectron Spectroscopy (XPS).

| Carbon Atom | Experimental BE (eV) | Calculated BE (eV) |

| C2 | 293.8 | 293.8 |

| C6 | 291.8 | 291.8 |

| C4 | 291.6 | 291.6 |

| C3 | 291.4 | 291.4 |

| C5 | 291.2 | 291.2 |

Source: Adapted from high-resolution experimental and quantum mechanical calculations. aip.org

Applications of 3 Propyl 2 Fluoropyridine and Fluoropyridine Derivatives in Advanced Chemical Synthesis

Role as Versatile Building Blocks in Complex Molecule Synthesis

Fluorinated compounds are frequently used as building blocks for more complex chemical systems due to the unique properties they impart, such as increased hydrophobicity, enhanced chemical and oxidative resistance, and improved thermal stability. mdpi.com 3-Propyl-2-fluoropyridine exemplifies the utility of functionalized fluoropyridines as a versatile platform in modern organic synthesis. The key to its reactivity lies in the fluorine atom at the 2-position of the pyridine (B92270) ring. The high electronegativity of fluorine makes the C2 carbon atom highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is significantly faster compared to other halopyridines; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine (B119429). nih.gov

This inherent reactivity allows for the precise and efficient introduction of a wide array of nucleophiles—including those based on oxygen, nitrogen, sulfur, and carbon—at the 2-position. The 3-propyl group, while adding to the molecule's lipophilicity, also exerts steric and electronic effects that can modulate the regioselectivity of further reactions on the pyridine ring. This predictable reactivity makes this compound and similar derivatives ideal for constructing complex molecular architectures in a modular fashion. illinois.eduillinois.edu Chemists can leverage this "snap-together" approach to systematically build libraries of compounds for screening in drug discovery and materials science. illinois.eduillinois.edu

The table below summarizes the key reactive features of 2-fluoropyridines that underscore their role as versatile building blocks.

| Feature | Description | Synthetic Advantage |

| Activated C-F Bond | The fluorine atom at the C2 position is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. nih.gov | Enables facile and rapid introduction of various functional groups (amines, alcohols, thiols, etc.) under relatively mild conditions. |

| Modulation by Substituents | The 3-propyl group influences the electronic density and steric accessibility of the pyridine ring. | Provides control over reactivity and allows for the fine-tuning of the properties of the final product. |

| Scaffold Rigidity | The pyridine core provides a rigid and defined three-dimensional orientation for appended functional groups. | Useful for designing molecules with specific spatial arrangements required for biological activity or material properties. |

| Metabolic Stability | The C-F bond is exceptionally strong, which can block metabolic oxidation at that position. | Enhances the pharmacokinetic profile of derivative compounds, particularly in pharmaceutical applications. researchgate.net |

Precursors for Pharmaceutically Relevant Scaffolds and Analogs

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. researchgate.net The incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity. ekb.eg Consequently, fluorinated pyridines, including this compound, are highly sought-after precursors for the synthesis of novel pharmaceutical agents. ekb.egresearchgate.net

This compound is an excellent starting material for generating a diverse range of more complex fluorinated nitrogen heterocycles. ekb.eg Through SNAr reactions, the fluorine atom can be displaced by various nitrogen-containing nucleophiles to forge new C-N bonds. This strategy is fundamental to building bicyclic and polycyclic systems that are common in pharmacologically active compounds. ekb.egresearchgate.netd-nb.info For example, reaction with bifunctional nucleophiles can lead to ring-closing reactions, yielding fused heterocyclic systems. The development of new fluorinated compounds has led to an increase in the range of available synthetic fluorinated building blocks. ekb.eg

Examples of Transformations:

Amination: Reaction with primary or secondary amines to produce 2-amino-3-propylpyridines.

Heterocycle Formation: Reaction with nucleophiles such as amino-alcohols or amino-thiols to construct fused ring systems like oxazolo- or thiazolopyridines.

Cross-Coupling Precursors: The resulting 2-substituted pyridines can undergo further functionalization, acting as intermediates for more complex drug scaffolds.

The piperidine (B6355638) ring is another one of the most common heterocyclic motifs found in pharmaceuticals. nih.govnih.gov The synthesis of fluorinated piperidines is of great interest as the fluorine atom's position and orientation (axial vs. equatorial) can significantly impact the basicity and conformational properties of the molecule, thereby influencing its pharmacological activity. nih.gov

A powerful method for accessing these valuable scaffolds is the dearomatization-hydrogenation of fluoropyridine precursors. nih.gov This process typically involves the reduction of the pyridine ring using a transition metal catalyst, such as rhodium or ruthenium. nih.govnih.gov Applying this strategy to this compound would yield cis-2-fluoro-3-propylpiperidine. A significant advantage of this method is its potential for high diastereoselectivity, often leading to the formation of the all-cis isomer. nih.gov This stereochemical control is crucial for developing drug candidates where specific 3D arrangements are necessary for biological function. nih.gov

The table below outlines typical outcomes of fluoropyridine hydrogenation.

| Catalyst System | Substrate | Major Product | Key Features |

| Rhodium-based catalysts | Substituted Fluoropyridines | all-cis-(Multi)fluorinated Piperidines | High diastereoselectivity; avoids hydrodefluorination. nih.gov |

| Ruthenium(II) complexes | Enamines from Fluoropyridines | Fluorinated Piperidines | Complete conversion of enamine intermediate; minimal defluorinated by-product. nih.gov |

Intermediates in Agrochemical and Fine Chemical Synthesis

The agrochemical industry heavily relies on pyridine-based compounds for the development of effective and selective herbicides, insecticides, and fungicides. agropages.comnih.gov Fluorinated pyridine derivatives are particularly important as they are key intermediates for many fourth-generation pesticides, which are characterized by high efficacy and low toxicity. agropages.com The inclusion of fluorine can enhance the biological activity and metabolic stability of the final product, leading to improved performance in the field. nbinno.comsemanticscholar.org

This compound can serve as a key intermediate in the synthesis of various crop protection agents. nbinno.com Its reactive C-F bond allows for its incorporation into larger, more complex active ingredients through nucleophilic substitution. For example, it can be used to synthesize molecules where the 3-propyl-pyridin-2-yl moiety is linked to another aromatic or heterocyclic system via an ether, amine, or thioether bridge. These linkages are common structural motifs in a wide range of commercial agrochemicals. semanticscholar.org The lipophilic propyl group can further contribute to the molecule's ability to penetrate plant or insect cuticles.

| Agrochemical Class | Role of Fluoropyridine Intermediate | Example Structural Motif (Generic) |

| Herbicides | Forms the core structure that interacts with the target enzyme in weeds. | (3-Alkyl-pyridin-2-yl)-O-Aryl |

| Fungicides | Provides a stable scaffold for functional groups responsible for antifungal activity. | (3-Alkyl-pyridin-2-yl)-S-Heterocycle |

| Insecticides | Acts as a key component of neonicotinoid analogues and other insect neurotoxins. | (3-Alkyl-pyridin-2-yl)-NH-R |

Contributions to Materials Science and Polymer Chemistry

The unique properties of organofluorine compounds extend beyond life sciences into materials science. mdpi.com Fluorinated polymers are renowned for their high thermal stability, chemical inertness, and unique surface properties (e.g., low surface energy). mdpi.comresearchgate.net Incorporating heterocyclic aromatic units like pyridine into a polymer backbone can introduce specific electronic, optical, or thermal characteristics.

Fluoropyridines, including derivatives like this compound, can be used as monomers or functional building blocks for creating advanced fluoropolymers and network materials. mdpi.comnih.gov The SNAr reactivity of the 2-fluoro position is a powerful tool for polymerization reactions. For instance, reacting a difunctional nucleophile (e.g., a bisphenol) with two equivalents of this compound, or reacting this compound with other activated aromatic monomers, can lead to the formation of poly(arylene ether)s.

These polymers, which incorporate the fluoropyridine moiety, can exhibit desirable properties such as:

High Thermal Stability: The strong C-F and aromatic C-C/C-N bonds contribute to excellent resistance to thermal degradation. mdpi.com

Chemical Resistance: The fluorine content enhances the polymer's stability against chemical attack. mdpi.com

Processability: Unlike some fully fluorinated polymers like PTFE, copolymers incorporating fluoropyridine units can often be processed using conventional melt techniques. mdpi.com

Tunable Dielectric Properties: The polar nature of the pyridine ring and the C-F bond can be exploited to create materials with specific electrical properties for applications in electronics.

The integration of such functional units is a key strategy in developing high-performance materials for demanding applications in aerospace, electronics, and energy sectors, such as in membranes for fuel cells or batteries. mdpi.compageplace.de

Applications in Radiopharmaceutical Development and PET Imaging

The development of molecular probes for Positron Emission Tomography (PET) imaging has become a cornerstone of modern diagnostic medicine and drug development. nih.govnih.gov PET is a sensitive, non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes at the molecular level. nih.govnih.gov The utility of PET is critically dependent on the availability of specific radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. nih.govnih.gov

Among the available radionuclides, Fluorine-18 (B77423) (¹⁸F) is the most widely used for PET tracer synthesis. nih.govresearchgate.netrsc.org Its popularity stems from favorable nuclear and physical characteristics, including a convenient half-life of 109.8 minutes, low positron energy (0.635 MeV) which allows for high-resolution images, and a high 97% rate of decay by positron emission. nih.govuchicago.edufrontiersin.org These properties allow for complex, multi-step radiosyntheses, longer in vivo investigations, and centralized production and distribution to clinical centers. acs.orgradiologykey.com

Fluoropyridine derivatives, including structures related to this compound, are crucial building blocks in the design of ¹⁸F-labeled radiopharmaceuticals. nih.govnih.gov The pyridine ring is a common motif in many biologically active compounds, and its incorporation into PET tracers allows for the imaging of a wide array of biological targets. uchicago.edu

Radiosynthesis of [¹⁸F]Fluoropyridine Derivatives

The primary and most efficient method for incorporating Fluorine-18 into a pyridine ring is through nucleophilic heteroaromatic substitution (SNAr). nih.govnih.gov This reaction involves the displacement of a suitable leaving group on the pyridine ring by no-carrier-added [¹⁸F]fluoride. nih.gov The nitrogen atom in the pyridine ring makes it more electron-deficient compared to a benzene (B151609) ring, facilitating nucleophilic attack without the need for additional strong electron-withdrawing activating groups, particularly for substitution at the 2- and 4-positions. nih.govuchicago.edu

The radiosynthesis is typically performed using the K[¹⁸F]F-Kryptofix 2.2.2 (K222) complex in a dipolar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org The reaction often requires heating, which can be achieved through conventional methods (120-180°C) or more rapidly with microwave irradiation, frequently leading to high radiochemical yields (RCY). nih.govacs.org Precursors for this reaction are designed with effective leaving groups at the position targeted for fluorination. Common leaving groups include nitro (-NO₂), trialkylammonium salts (-N⁺R₃), and halogens (e.g., -Br, -Cl). nih.govuchicago.eduacs.org Pyridyltrialkylammonium salts, in particular, have demonstrated excellent reactivity as precursors for 2-[¹⁸F]fluoropyridines. acs.org

Research Findings on Fluoropyridine-Based PET Tracers

A diverse range of PET tracers based on the fluoropyridine scaffold has been developed to image various biological targets, particularly in the fields of neurology and oncology. Detailed research has demonstrated the versatility of this chemical class in creating highly specific molecular imaging agents. For instance, fluoropyridine derivatives have been successfully developed as radioligands for imaging tau pathology, cannabinoid receptors, and α-synuclein fibrils, which are implicated in various neurodegenerative diseases. acs.orgnih.govnih.gov

The table below summarizes key research findings for several notable [¹⁸F]fluoropyridine-based PET tracers, detailing their precursors, synthesis conditions, and specific applications.

| Radiotracer | Precursor Leaving Group | Reaction Conditions | Radiochemical Yield (RCY) | Imaging Target / Application | Reference |

|---|---|---|---|---|---|

| [¹⁸F]AV-1451 ([¹⁸F]T807) | Trialkylammonium salt | Mild, metal-free conditions | Data not specified | Tau pathology in neurodegenerative diseases | acs.org |

| [¹⁸F]RoSMA-18-d6 | Data not specified | Radiofluorination | 10.6 ± 3.8% | Cannabinoid type 2 receptor (CB2) | nih.gov |

| 6-[¹⁸F]fluoro-A-85380 | Trimethylammonium iodide salt | Nucleophilic aromatic substitution | Data not specified | Nicotinic acetylcholine (B1216132) receptors | acs.org |

| [¹⁸F]FIPM | Bromo- precursor | Nucleophilic substitution | >97% purity | Leucine-rich repeat kinase 2 (LRRK2) | nih.gov |

| [¹⁸F]fluoropyridine losartan (B1675146) analog | Nitro group | Nucleophilic substitution (165°C, 15 min, DMSO) | >5% | Angiotensin II type 1 (AT1) receptors | snmjournals.org |

| [¹⁸F]d8 (DABTA derivative) | Nitro- precursor (d7) | Mild basic pH, elevated temperature | Moderate to high | α-synuclein fibrils | nih.gov |

| 5-[¹⁸F]fluoro-2-pyridinamine | Bromo- (on pyridinecarbonitrile) | Nucleophilic substitution (150°C, 5 min, DMSO) | 6-10% (overall) | Radiolabeled synthon for radiochemistry | researchgate.net |

The development of these tracers highlights the robustness of ¹⁸F-labeling strategies for pyridine derivatives. For example, the synthesis of [¹⁸F]RoSMA-18-d6, a highly selective ligand for the cannabinoid type 2 (CB2) receptor, was achieved with an average radiochemical yield of 10.6 ± 3.8% and high molar activities, demonstrating its potential for clinical translation. nih.gov Similarly, researchers have developed fluoropyridine-based tracers for imaging α-synuclein fibrils, a key biomarker in diseases like Parkinson's disease, with promising brain uptake and stability. nih.gov

Furthermore, the fluoropyridine moiety is utilized in the creation of prosthetic groups, which are small, radiolabeled molecules designed to be attached to larger biomolecules like peptides or proteins. nih.gov An example is the development of a [¹⁸F]fluoropyridine-based maleimide (B117702) reagent, which allows for the efficient labeling of molecules containing thiol groups, thereby expanding the scope of PET imaging to a wider range of biological targets. nih.gov

Biological Activity Investigations: in Vitro Mechanistic Studies of Fluoropyridine Compounds

Mechanisms of Interaction with Biological Macromolecules

The introduction of a fluorine atom onto a pyridine (B92270) ring profoundly alters its electronic properties, which in turn governs its interaction with biological macromolecules. nih.govnih.gov These interactions can range from non-covalent binding to the formation of stable covalent bonds, largely dictated by the unique characteristics of the carbon-fluorine bond and its influence on the adjacent molecular structure. nih.govnih.gov

Covalent Modification of Biomolecules

Fluorinated compounds, including certain fluoropyridines, can act as mechanism-based inhibitors or "suicide substrates" for enzymes. nih.govresearchgate.net This process involves the enzyme's own catalytic mechanism converting the inhibitor into a reactive species that then forms a covalent bond with an active site residue, leading to irreversible inactivation. nih.gov For instance, appropriately designed fluorinated functional groups can be used to form stabilized "transition state analogue" complexes with a target enzyme. nih.gov The stability of the C-F bond, the strongest in organic chemistry, typically prevents fluorine from acting as a leaving group, but its powerful inductive effect can facilitate reactions at adjacent positions. nih.govnih.gov This can lead to the covalent adduction of catalytic active site residues in enzymes such as serine proteases and glycosidases by α-fluorinated ketones and 2-fluoro-2-deoxysugars, respectively. nih.gov While direct evidence for 3-Propyl-2-fluoropyridine is not detailed, the 2-fluoro-substituted pyridine moiety possesses the electronic characteristics that could be exploited in designing such covalent modifiers.

Electronic Influence of Fluorine on Biological Activity

The high electronegativity of the fluorine atom (3.98 on the Pauling scale) exerts a powerful electron-withdrawing inductive effect, which can significantly alter the physicochemical properties of the parent molecule. nih.govresearchgate.net This substitution can impact:

Basicity: The fluorine atom at the C-2 position of the pyridine ring significantly reduces the basicity (pKa) of the ring nitrogen. This alteration can affect the molecule's ability to form hydrogen bonds or engage in ionic interactions within a protein's active site, thereby influencing binding affinity and specificity. nih.gov

Metabolic Stability: The strength of the C-F bond (approximately 472 kJmol⁻¹) makes it resistant to metabolic cleavage by enzymes like cytochrome P450s. nih.gov Placing a fluorine atom at a metabolically vulnerable site can block oxidation, thereby increasing the compound's metabolic stability and prolonging its therapeutic effect. nih.govmdpi.com

Conformation: The presence of a fluorine substituent can create conformational biases that have a dramatic effect on biological activities by fixing the ligand's conformation to better fit into the binding pocket of a receptor or enzyme. nih.gov

In Vitro Enzyme Inhibition Studies

The fluoropyridine scaffold is a key component in a variety of potent and selective enzyme inhibitors. The electronic properties conferred by the fluorine atom are often crucial for achieving high binding affinity. Research has demonstrated the efficacy of fluoropyridine derivatives against several enzyme classes. For example, a series of fluoropyridine-based inhibitors targeting the activated factor VII/tissue factor (FVIIa/TF) complex, which is involved in blood clot formation, has been discovered. nih.gov Similarly, pyridine-based hybrids have been developed as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase 3β (GSK3β), enzymes implicated in cell cycle regulation and various diseases. nih.gov Other studies have identified cyanopyridone derivatives as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are important targets in cancer therapy. nih.gov

| Target Enzyme(s) | Fluoropyridine Derivative Class | Key Findings |

| Factor VIIa/TF complex | Fluoropyridine-based inhibitors | Discovered a series utilizing a diisopropylamino group for binding in the S2 and S3 pockets of the enzyme complex. nih.gov |

| CDK2/GSK3β | Pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids | Compound 13a emerged as the most potent dual inhibitor with IC₅₀ values of 0.396 µg/mL (CDK2) and 0.118 µg/mL (GSK3β). nih.gov |

| COX-2/5-LOX | N-hydroxyurea derivatives of NSAIDs | Analogues of flurbiprofen (B1673479) and diclofenac (B195802) showed potent dual inhibitory activities. mdpi.com |

| VEGFR-2/HER-2 | Cyanopyridones | Compounds 5a and 5e showed potent dual inhibition, with IC₅₀ values against VEGFR-2 of 0.08 µM and 0.11 µM, respectively. nih.gov |

In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Pyridine derivatives, including those containing fluorine, are widely investigated for their potential as anticancer agents due to their ability to inhibit cell proliferation and induce cytotoxicity in various cancer cell lines. wisdomlib.org Studies have shown that these compounds can exert their effects through mechanisms such as cell cycle arrest and the induction of apoptosis. waocp.org For instance, a thiosemicarbazone derivative incorporating a 2-fluoropyridine (B1216828) moiety demonstrated selective antiproliferative activity against several leukemia cell lines, including CCRF-CEM and HL-60(TB). Novel imidazo[1,2-a]pyridine (B132010) compounds have also shown potent cytotoxic effects against the HCC1937 breast cancer cell line. waocp.org The broad applicability of this scaffold is evident from its activity against lung, breast, and colon cancer cell lines. wisdomlib.orgekb.eg

| Cancer Cell Line | Compound Class / Derivative | Activity (IC₅₀ or % Inhibition) |

| Leukemia (CCRF-CEM) | Thiosemicarbazone with 2-fluoropyridine | 30.19% cell growth inhibition. |

| Leukemia (HL-60) | Phosphanylidene pyridine derivatives | IC₅₀ values < 12 µg/mL for compounds 5a, 6, and 5b. wisdomlib.org |

| Breast Cancer (HCC1937) | Imidazo[1,2-a]pyridines (IP-5, IP-6) | IC₅₀ values of 45 µM and 47.7 µM, respectively. waocp.org |

| Breast Cancer (MCF-7) | Nicotinamide derivatives | Compound 31 showed an IC₅₀ of 26.10 µM. ekb.eg |

| Lung Cancer (A549) | Pyridine derivatives | Compound 28 exhibited an IC₅₀ of 5.97 µM. ekb.eg |

| Colon Cancer (HCT-116) | Nicotinamide derivatives | Compound 30 showed an IC₅₀ of 15.4 µM. ekb.eg |

Structure-Activity Relationship (SAR) Derivations for Fluoropyridine Moieties

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of fluoropyridine compounds. These analyses reveal how modifications to the molecular structure affect potency, selectivity, and other pharmacological properties. nih.govacs.org For pyridine derivatives, SAR studies have found that antiproliferative activity is significantly influenced by the number and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups. nih.gov Conversely, the presence of bulky groups or certain halogen atoms can sometimes decrease activity. nih.gov In a study of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, the SAR provided insights into the features required for potent and selective inhibition of ALK2 versus related receptors. acs.org Research on thioalkyl derivatives of pyridine has also used SAR to assess the functional groups responsible for desired psychotropic properties. nih.gov The placement of the fluorine atom itself is a critical SAR determinant, influencing the electronic landscape of the entire molecule and thus its interaction with biological targets.

In Vitro Antimicrobial and Antifungal Activity Evaluations

The fluoropyridine scaffold is also a promising framework for the development of novel antimicrobial and antifungal agents, a critical need given the rise of drug-resistant pathogens. niscpr.res.innih.gov A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives displayed significant antibacterial activity against various Gram-positive bacteria, including drug-resistant strains. nih.gov One compound from this series, 7j , was eight times more potent than the antibiotic linezolid (B1675486) against certain strains. nih.gov Other studies have shown that various pyridine derivatives possess broad-spectrum activity against bacteria such as S. aureus and E. coli, and fungi like C. albicans and A. niger. nih.govresearchgate.net The antifungal drug voriconazole, which is used clinically, contains a fluoropyrimidine ring, highlighting the utility of fluorine substitution in this therapeutic area. nih.gov

| Microorganism | Compound Class / Derivative | Activity (MIC) |

| Staphylococcus aureus | 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone (7j ) | 0.25 µg/mL. nih.gov |

| Escherichia coli | Pyridine-pyrimidine hybrid (4b ) | 62.5 µg/mL. niscpr.res.in |

| Bacillus subtilis | 2-(m-fluorophenyl)-benzimidazole (14 , 18 ) | 7.81 µg/mL. acgpubs.org |

| Candida albicans | Pyridine-pyrimidine hybrid (4g , 4o ) | 250 µg/mL. niscpr.res.in |

| Candida albicans | Nicotinic acid benzylidene hydrazide with nitro group | Activity comparable to fluconazole. nih.gov |

| Gram-negative bacteria | 2-(m-fluorophenyl)-benzimidazole (18 ) | 31.25 µg/mL. acgpubs.org |

Future Research Trajectories for 3 Propyl 2 Fluoropyridine and Fluoropyridine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of fluorinated heterocycles has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. The future of fluoropyridine chemistry is increasingly focused on the development of green and sustainable synthetic protocols that prioritize efficiency, safety, and minimal environmental impact.

A primary area of innovation lies in replacing traditional fluorinating agents with safer, more benign alternatives. For instance, the use of highly toxic and difficult-to-handle reagents like SO₂F₂ gas or KHF₂ for the synthesis of key intermediates is being challenged by greener methods. eurekalert.org Recent breakthroughs have demonstrated that sulfonyl fluorides can be efficiently synthesized from thiols or disulfides using potassium fluoride (B91410) (KF) as the sole, inexpensive, and safer fluorine source. eurekalert.org This approach generates only non-toxic salt byproducts, aligning with the principles of green chemistry. eurekalert.org

Another key trajectory is the development of novel, one-pot synthetic routes from readily available and low-cost starting materials. For example, a new synthesis for 3-fluoropyridine-2-methanol was developed using inexpensive quinolinic acid as the starting material, proceeding through steps like amination and amino fluorination. google.com This strategy avoids the use of expensive precursors like 3-fluoropyridine (B146971) and hazardous reagents such as n-butyllithium, which are required in older methods. google.com Furthermore, late-stage fluorination, particularly direct C-H fluorination, is a highly sought-after strategy. While reagents like AgF₂ have shown promise, future work will focus on developing catalytic systems that can achieve high selectivity under even milder conditions, reducing waste and improving atom economy. acs.org

The table below compares traditional and emerging green synthetic approaches for fluoropyridine synthesis.

| Feature | Traditional Synthetic Methods | Green & Sustainable Innovations |

| Fluorine Source | Often involves hazardous reagents (e.g., elemental fluorine, HF, SO₂F₂) | Use of safer, solid fluoride sources (e.g., KF, CsF) eurekalert.orgnih.gov |

| Starting Materials | May rely on expensive or pre-functionalized precursors | Utilization of low-cost, abundant starting materials (e.g., quinolinic acid) google.com |

| Reaction Conditions | Frequently require harsh conditions (e.g., high temperatures, strong acids/bases) | Milder reaction conditions, often at room temperature eurekalert.orgacs.org |

| Waste Generation | Can produce significant amounts of toxic and hazardous byproducts | Minimal waste, with byproducts being non-toxic salts (e.g., NaCl, KCl) eurekalert.org |

| Process Safety | Involves handling of dangerous and corrosive materials | Improved safety profiles due to less hazardous reagents and conditions google.com |

| Atom Economy | Can be low due to multi-step processes and use of stoichiometric reagents | Higher atom economy through catalytic processes and one-pot syntheses |

Future research will likely focus on biocatalysis and flow chemistry to further enhance the sustainability of fluoropyridine synthesis. Enzymatic methods could offer unparalleled selectivity under ambient conditions, while flow reactors can improve safety, efficiency, and scalability for these important chemical transformations.

Elucidation of Novel Reactivity and Selectivity in Fluoropyridine Systems

The fluorine atom on a pyridine (B92270) ring profoundly influences its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of fluorine activates the ring for nucleophilic attack, making the C-F bond a target for substitution. However, the reactivity and selectivity of these reactions are complex and offer fertile ground for future investigation.

Research has shown that 2-fluoropyridines can undergo substitution reactions under conditions much milder than previously thought, expanding their utility in the late-stage functionalization of complex molecules. acs.org The competition between substitution of a fluoride versus other halogens, such as chloride, reveals a high selectivity for displacing the fluoride under specific SNAr conditions. acs.org Future studies will aim to develop a more granular, predictive understanding of this selectivity. By systematically studying the interplay of solvents, bases, nucleophiles, and substitution patterns on the pyridine ring, researchers can create robust models to predict reaction outcomes.

Theoretical and computational studies will be crucial in this endeavor. For instance, computational analysis has been used to predict reaction site selectivity in perfluoroaromatic systems by calculating activation energies for nucleophilic attack at different positions. mdpi.com Similar detailed computational investigations on mono- and di-fluorinated propylpyridines will help elucidate the subtle electronic and steric factors that govern regioselectivity. This knowledge is essential for designing synthetic routes that precisely install functional groups at desired locations, avoiding the need for cumbersome protecting group strategies.

The table below summarizes observed and potential areas of selectivity in fluoropyridine chemistry.

| Type of Selectivity | Description | Research Focus |

| Site Selectivity | Preferential reaction at one C-F bond over another in polyfluorinated systems. | Understanding the directing effects of other substituents (like the propyl group in 3-propyl-2-fluoropyridine) and developing catalysts to control which fluorine is substituted. mdpi.com |

| Chemoselectivity | Preferential substitution of a C-F bond in the presence of other reactive functional groups (e.g., C-Cl, esters). | Fine-tuning reaction conditions (temperature, solvent, catalyst) to achieve high chemoselectivity, enabling functionalization of complex molecules. acs.org |

| Regioselectivity | In C-H functionalization, selective activation of a specific C-H bond for fluorination. | Developing more selective fluorinating agents and catalytic systems to precisely target specific positions on the pyridine ring. acs.org |

| Stereoselectivity | In reactions involving the propyl side chain, controlling the stereochemical outcome. | Designing chiral catalysts that can influence reactions on the side chain or interact with the fluoropyridine scaffold in a stereoselective manner. |

Exploring the reactivity of the propyl group in this compound and its interplay with the fluorinated ring is another promising avenue. Research into selective C-H activation and functionalization of the alkyl side chain, modulated by the electronic influence of the 2-fluoro substituent, could unlock novel chemical space and provide access to new derivatives with unique properties.

Integration of Advanced Machine Learning and AI in Chemical Research

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules like this compound derivatives. cas.org Machine learning (ML) models can accelerate research by predicting molecular properties, optimizing reaction conditions, and even proposing novel synthetic pathways. aimlic.comstmjournals.com

Furthermore, AI can optimize reaction conditions. Robotic platforms integrated with AI can perform high-throughput experimentation, systematically varying parameters like temperature, solvent, and catalyst concentration. The AI then analyzes the results to identify the optimal conditions for a given transformation, a process that is far more efficient than traditional manual optimization.

The table below outlines key applications of AI and machine learning in the context of fluoropyridine chemistry research.

| Application Area | AI/ML Tool/Technique | Potential Impact on Fluoropyridine Research |

| Molecule Discovery | Generative Models, Quantitative Structure-Activity Relationship (QSAR) | Design of novel this compound derivatives with optimized properties for drug discovery or materials science. aimlic.commdpi.com |

| Property Prediction | Deep Neural Networks, Random Forest | Rapidly predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, solubility, and electronic characteristics. eurofinsdiscovery.com |

| Synthesis Planning | Retrosynthesis Algorithms, Neural-Symbolic Models | Propose efficient and novel synthetic routes to complex fluoropyridine targets. stmjournals.com |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Accelerate the discovery of optimal reaction conditions for higher yields and purity, reducing experimental costs. |

| Data Analysis | Natural Language Processing (NLP), Network Analysis | Extract insights from vast amounts of scientific literature and patent databases to identify research gaps and opportunities. cas.orgmdpi.com |

The primary challenge for the widespread adoption of AI in this specialized area is the availability of high-quality, curated data. cas.org Future efforts will require the creation of specific, well-structured datasets for fluoropyridine chemistry to train more accurate and reliable predictive models, unlocking the full potential of AI to accelerate innovation. arxiv.org

Expanding Applications in Emerging Fields of Chemical Biology and Materials Science

The distinct properties conferred by the C-F bond make fluoropyridines highly attractive for applications beyond traditional medicinal chemistry, particularly in the burgeoning fields of chemical biology and advanced materials science. mdpi.commdpi.com The future for compounds like this compound lies in their strategic deployment as building blocks for functional materials and as sophisticated tools for biological investigation.

In chemical biology, fluoropyridines are valuable scaffolds for developing highly specific enzyme inhibitors and molecular probes. nih.govnih.gov The fluorine atom can form crucial hydrogen bonds or other noncovalent interactions within a protein's active site, enhancing binding affinity and selectivity. mdpi.com Additionally, the metabolic stability of the C-F bond can improve the pharmacokinetic profile of drug candidates. mdpi.com Recent studies have identified fluoropyridine-containing molecules as potent antibacterial agents and inhibitors for kinases involved in diseases like acute myeloid leukemia. nih.govnih.gov

Furthermore, the introduction of the fluorine-18 (B77423) (¹⁸F) radioisotope allows for the use of fluoropyridine derivatives as imaging agents in Positron Emission Tomography (PET). nih.gov Developing efficient methods to label this compound and its analogues with ¹⁸F could lead to new diagnostic tools for oncology and neuroscience, allowing for non-invasive visualization of biological processes in real-time. nih.gov

The table below highlights potential future applications for derivatives based on the this compound scaffold.

| Field | Potential Application | Rationale |

| Materials Science | High-Performance Polymers | Enhanced thermal stability and chemical resistance from the C-F bond. mdpi.com |

| Organic Electronics (e.g., OLEDs) | Tuning of electronic properties (conductivity, energy levels) by the electronegative fluorine atom. nbinno.com | |

| Advanced Coatings | Increased durability and resistance to environmental degradation. nbinno.com | |

| Liquid Crystals | Modification of mesophase behavior and dielectric properties. | |

| Chemical Biology | Kinase Inhibitors | Fluorine can enhance binding affinity and selectivity in the ATP-binding pocket. nih.gov |

| Antibacterial Agents | The fluoropyridine scaffold can be optimized for potent activity against drug-resistant bacteria. nih.gov | |

| PET Imaging Agents | Introduction of ¹⁸F for non-invasive imaging of biological targets like receptors or enzymes. nih.gov | |

| Molecular Probes | Use as ¹⁹F NMR probes to study protein interactions and conformational changes in a biological environment. |

The versatility of the fluoropyridine core, combined with the ability to functionalize both the ring and the propyl side chain, positions this compound as a platform for generating diverse molecular architectures tailored for these exciting and impactful applications.

Q & A

Q. What are the common synthetic routes for preparing 3-Propyl-2-fluoropyridine, and how are they optimized for yield and purity?

this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or halogen exchange reactions. A methodologically robust approach involves fluorination of a pyridine precursor (e.g., chloropyridine derivatives) using fluorinating agents like KF or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMSO). For example, analogous fluoropyridine synthesis in achieved 17–20% radiochemical yield via NAS, emphasizing precursor activation (e.g., trimethylammonium triflate leaving groups) and optimized reaction times . Purification via HPLC or column chromatography ensures high purity (>95%), with yields influenced by solvent choice, temperature, and catalyst presence .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorination success.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC/UPLC with UV or fluorescence detection to assess purity and resolve byproducts.

- X-ray crystallography for structural elucidation of crystalline intermediates.

Referencing , HPLC was critical for isolating radiochemically pure fluoropyridine derivatives (>95% purity) .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a building block for bioactive molecules, particularly in neuropharmacology and inflammation. Fluoropyridine derivatives are used to enhance metabolic stability and binding affinity in drug candidates. For example, highlights pyridine derivatives as probes for enzyme inhibition studies and neurological target engagement .

Advanced Research Questions

Q. How can researchers optimize the radiochemical synthesis of this compound derivatives for PET imaging applications?

Key steps include:

- Precursor design : Use pyridinium salts (e.g., triflate derivatives) to enhance fluorination efficiency, as demonstrated in with 28–37% decay-corrected radiochemical yields .

- Reaction conditions : Employ microwaves or flow chemistry to reduce reaction times and improve reproducibility.

- Purification : Semipreparative HPLC with biocompatible buffers ensures radiopharmaceutical-grade purity.

- Conjugation strategies : Optimize pH (7.4–8.0) and solvent systems (e.g., DMSO/buffer mixtures) for efficient thiol-maleimide coupling to peptides/proteins .

Q. How should researchers address contradictory data in fluoropyridine reactivity studies (e.g., unexpected byproducts or low yields)?

- Hypothesis testing : Re-examine reaction mechanisms (e.g., competing SNAr vs. elimination pathways) using kinetic studies or computational modeling.

- Controlled experiments : Systematically vary parameters (temperature, solvent, catalyst) to isolate contributing factors.

- Comparative analysis : Benchmark results against literature (e.g., ’s fluorination protocols) to identify deviations .

- Advanced characterization : Use LC-MS/MS or isotopic labeling to trace byproduct origins .

Q. What methodologies enable the application of this compound in protein labeling and chemical biology?

- Prosthetic group design : Incorporate maleimide or click-chemistry handles (e.g., azides) for site-specific bioconjugation, as shown in for [¹⁸F]FPyME .

- Stability studies : Assess hydrolytic/oxidative stability under physiological conditions (pH 7.4, 37°C) to optimize probe longevity.

- In vivo validation : Use microPET imaging to evaluate target engagement and pharmacokinetics in model organisms.

Q. How can researchers resolve ambiguities in fluoropyridine regioselectivity during functionalization?

- Computational modeling : Employ DFT calculations to predict reactive sites and transition states.

- Isotopic labeling : Use ²H or ¹³C isotopes to track substitution patterns via NMR.

- Directed ortho-metalation : Leverage directing groups (e.g., amides) to control functionalization positions, as seen in for analogous pyridine derivatives .

Data Analysis and Interpretation

Q. What strategies are recommended for reconciling discrepancies between experimental results and theoretical predictions in fluoropyridine reactivity?

Q. How should researchers design experiments to explore novel applications of this compound in materials science?

- Structure-property studies : Correlate substituent effects (e.g., propyl vs. trifluoromethyl groups) with material properties (e.g., liquid crystallinity) using DSC and XRD .

- Hybrid systems : Integrate fluoropyridine moieties into polymers or metal-organic frameworks (MOFs) for catalytic or sensing applications.

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.